Quantified Oral Bioavailability Advantage Over Intravenous Carfilzomib
Oprozomib (ONX 0912) demonstrates a distinct pharmacokinetic advantage over its close structural analog, carfilzomib, by enabling oral administration. While carfilzomib requires intravenous infusion due to negligible oral bioavailability, oprozomib has been shown to achieve an absolute oral bioavailability of up to 39% in preclinical rodent and dog models .
| Evidence Dimension | Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | Up to 39% |
| Comparator Or Baseline | Carfilzomib (negligible oral bioavailability, requires IV administration) |
| Quantified Difference | Oprozomib exhibits measurable oral bioavailability compared to carfilzomib's requirement for IV administration. |
| Conditions | Preclinical pharmacokinetic studies in rodents and dogs . |
Why This Matters
This quantifiable difference enables oral dosing in experimental models and offers a non-invasive administration route, a key factor in experimental design and potential clinical convenience not shared with carfilzomib.
